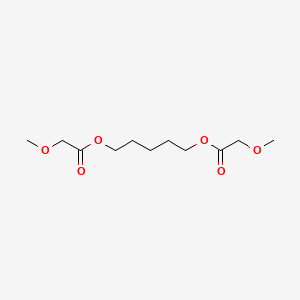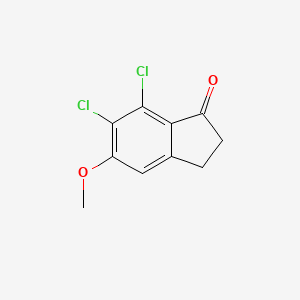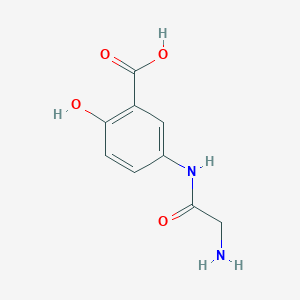
5-(Glycylamino)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Glycylamino)-2-hydroxybenzoic acid: is a compound that combines the structural features of glycine and salicylic acid. Glycine is the simplest amino acid, while salicylic acid is known for its role in pain relief and anti-inflammatory properties. The combination of these two molecules results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Glycylamino)-2-hydroxybenzoic acid typically involves the reaction of glycine with 2-hydroxybenzoic acid (salicylic acid). One common method is to activate the carboxyl group of salicylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of glycine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Glycylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides
Applications De Recherche Scientifique
Chemistry: 5-(Glycylamino)-2-hydroxybenzoic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino acid component makes it a useful tool for investigating protein structure and function .
Medicine: The compound’s anti-inflammatory properties make it a candidate for drug development. It can be explored for its potential to treat conditions like arthritis and other inflammatory diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds .
Mécanisme D'action
The mechanism of action of 5-(Glycylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring can participate in hydrogen bonding, while the amino group can form ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Salicylic Acid: Known for its anti-inflammatory and pain-relieving properties.
Glycine: The simplest amino acid, involved in protein synthesis and neurotransmission.
Aminosalicylic Acid: Used in the treatment of tuberculosis.
Uniqueness: 5-(Glycylamino)-2-hydroxybenzoic acid is unique due to its combination of glycine and salicylic acid structures. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to its individual components .
Propriétés
Numéro CAS |
90558-19-3 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
5-[(2-aminoacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4,10H2,(H,11,13)(H,14,15) |
Clé InChI |
GUJASGLWGQLJTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CN)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
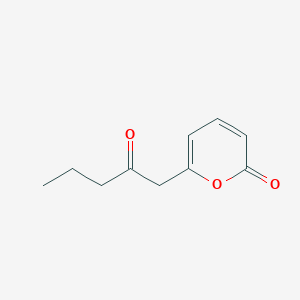
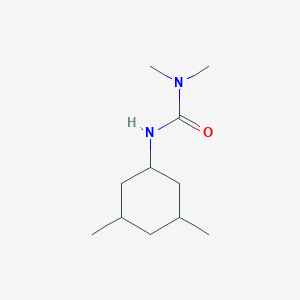
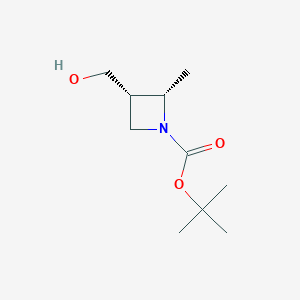
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
